molecular formula C19H20O5 B2689641 3,4,2',5'-Tetramethoxychalcone CAS No. 1383425-70-4

3,4,2',5'-Tetramethoxychalcone

Cat. No.: B2689641
CAS No.: 1383425-70-4
M. Wt: 328.364
InChI Key: JGRVFRVVBCRBMP-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,2’,5’-Tetramethoxychalcone is a chemical compound with the empirical formula C19H20O5 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of 3,4,2’,5’-Tetramethoxychalcone is 328.36 . The SMILES string representation of its structure is COc1ccc (OC)c (c1)C (=O)\C=C\c2ccc (OC)c (OC)c2 .


Physical and Chemical Properties Analysis

3,4,2’,5’-Tetramethoxychalcone is a solid substance . Its empirical formula is C19H20O5 and its molecular weight is 328.36 .

Scientific Research Applications

Cancer Research and Antiproliferative Effects

3,4,2',5'-Tetramethoxychalcone and related compounds have been a focus in cancer research due to their potential therapeutic effects. For example, a study by Rao, Kao, Ko, and Tzeng (2010) found that 2'-hydroxy-2,3,4',6'-tetramethoxychalcone (HTMC) exhibited selective cytotoxicity against human lung cancer cell lines and caused cell-cycle G1 phase arrest through a p53-dependent pathway, indicating potential as a tumor growth suppressing agent (Rao, Kao, Ko, & Tzeng, 2010). Additionally, Rioux et al. (2017) synthesized chalcone-polyamine conjugates, including 3',4,4',5'-tetramethoxychalcone, which showed strong cytotoxic activity against prostate and colorectal cancer cell lines, suggesting their potential in cancer adjuvant therapy (Rioux et al., 2017).

Anti-Inflammatory and Neuroprotective Effects

Butein, a derivative of 3,4,2',5'-tetrahydroxychalcone, has shown promise in neurobiology. Lee and Jeong (2016) demonstrated that butein provides neuroprotective and anti-neuroinflammatory effects through Nrf2/ARE-dependent haem oxygenase 1 expression by activating the PI3K/Akt pathway in mouse hippocampal neurons (Lee & Jeong, 2016).

Optical and Structural Studies

Research by Andrade-Filho et al. (2021) focused on the nonlinear optical response, reactivity, and structure of chalcones and dihydrochalcones, including this compound. Their findings suggest potential applications in optoelectronic and photonic applications due to the significant impact of minimal structural changes on the electronic structure of the material (Andrade-Filho et al., 2021).

Synthesis and Chemical Characterization

Liang et al. (2010) identified two new chalcones, including β,2′,4′,5′-tetramethoxychalcone, from Fordia cauliflora, highlighting the ongoing discovery and synthesis of new chalcone derivatives and their chemical characterization (Liang et al., 2010).

Properties

IUPAC Name

(E)-1-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-21-14-7-10-17(22-2)15(12-14)16(20)8-5-13-6-9-18(23-3)19(11-13)24-4/h5-12H,1-4H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRVFRVVBCRBMP-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.